molecular formula C25H32N2O2 B11443220 Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide

Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide

Cat. No.: B11443220
M. Wt: 392.5 g/mol
InChI Key: NXXWSBAJEQKFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexylcarbonyl group, a propan-2-yl group, and a phenylalaninamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Cyclohexylcarbonyl Intermediate: Cyclohexanone is reacted with a suitable reagent to introduce the carbonyl group.

    Introduction of the Propan-2-yl Group: The intermediate is then reacted with isopropyl bromide in the presence of a base to introduce the propan-2-yl group.

    Coupling with Phenylalanine: The resulting compound is coupled with phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Nalpha-(cyclohexylcarbonyl)-N-[4-(methyl)phenyl]phenylalaninamide
  • Nalpha-(cyclohexylcarbonyl)-N-[4-(ethyl)phenyl]phenylalaninamide
  • Nalpha-(cyclohexylcarbonyl)-N-[4-(butyl)phenyl]phenylalaninamide

Uniqueness

Nalpha-(cyclohexylcarbonyl)-N-[4-(propan-2-yl)phenyl]phenylalaninamide is unique due to the presence of the propan-2-yl group, which imparts specific steric and electronic properties

Properties

Molecular Formula

C25H32N2O2

Molecular Weight

392.5 g/mol

IUPAC Name

N-[1-oxo-3-phenyl-1-(4-propan-2-ylanilino)propan-2-yl]cyclohexanecarboxamide

InChI

InChI=1S/C25H32N2O2/c1-18(2)20-13-15-22(16-14-20)26-25(29)23(17-19-9-5-3-6-10-19)27-24(28)21-11-7-4-8-12-21/h3,5-6,9-10,13-16,18,21,23H,4,7-8,11-12,17H2,1-2H3,(H,26,29)(H,27,28)

InChI Key

NXXWSBAJEQKFCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCCC3

Origin of Product

United States

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